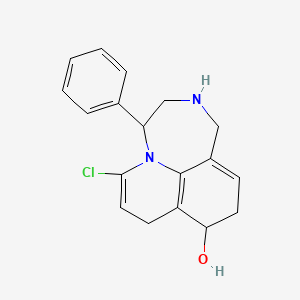
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a pyrido ring fused to a benzodiazepine core, and a phenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- typically involves multiple steps, starting with the formation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. The pyrido ring is then introduced through a series of reactions involving nitration, reduction, and cyclization. The final step involves the chlorination of the phenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: In biological research, it is used to study the interactions of benzodiazepines with various receptors in the brain, particularly the gamma-aminobutyric acid (GABA) receptors.
Medicine: The compound has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders due to its interaction with GABA receptors.
Industry: In the pharmaceutical industry, it is used in the development of new benzodiazepine derivatives with improved efficacy and safety profiles.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with GABA receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparaison Avec Des Composés Similaires
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Comparison: Compared to other benzodiazepines, 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- has a unique structure due to the presence of the pyrido ring. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
Propriétés
Numéro CAS |
63906-24-1 |
|---|---|
Formule moléculaire |
C18H19ClN2O |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8-trien-6-ol |
InChI |
InChI=1S/C18H19ClN2O/c19-17-9-7-14-16(22)8-6-13-10-20-11-15(21(17)18(13)14)12-4-2-1-3-5-12/h1-6,9,15-16,20,22H,7-8,10-11H2 |
Clé InChI |
QRDWZTJEQKJUCO-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2CNCC(N3C2=C(C1O)CC=C3Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



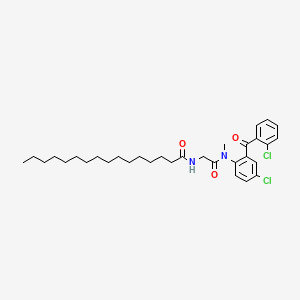



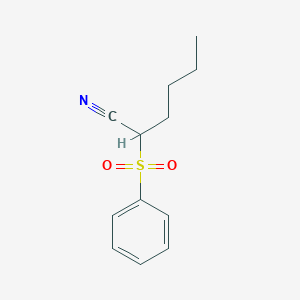
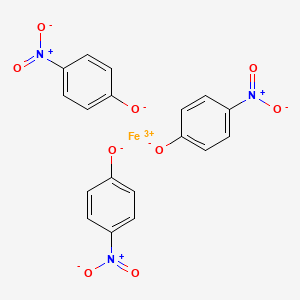


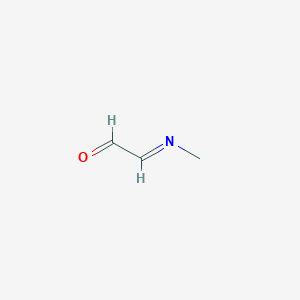
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
